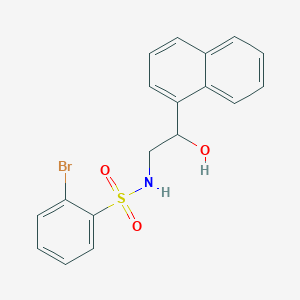

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. This compound is a sulfonamide derivative that has been synthesized through a multistep process.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, due to its structural complexity, is a compound that could find application in various areas of scientific research. While the exact applications of this specific compound are not directly detailed in the literature, insights can be drawn from related compounds and chemical functionalities. For instance, compounds with similar bromo and sulfonamide functionalities have been explored for their chemical reactivity and potential in synthesizing complex molecules.

Ionic Liquid Applications

One relevant study involves the use of ionic liquids, specifically 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), to facilitate the nucleophilic displacement reactions for regenerating phenols from aryl alkyl ethers. This method, showcasing the utility of bromide ions in synthesis, could potentially be applied or adapted for compounds similar to 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide for the development of green chemical methodologies (Boovanahalli, Kim, & Chi, 2004).

Environmental Studies

Brominated hydrocarbons, similar in functionality to the compound , have been studied for their behavior under thermal degradation conditions, potentially forming hazardous byproducts like brominated dioxins. Such studies are critical for understanding the environmental impact and degradation pathways of brominated organic compounds, including those structurally related to 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide (Evans & Dellinger, 2003).

Pharmacological Research

Sulfonamide derivatives have been extensively investigated for their biological activities. Modifications at the sulfonamide moiety, as seen in compounds structurally akin to 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, could lead to the discovery of new bioactive molecules. For example, halogen substitution at the isoxazole ring in N-(isoxazolyl)sulfonamide endothelin antagonists, which shares a resemblance in the functional group arrangement, has shown a significant increase in binding affinity for receptor sites, suggesting potential applications in drug development (Chan et al., 1996).

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Eigenschaften

IUPAC Name |

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNFOXRYOYFFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)